6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cross-coupling Sonogashira reaction Reaction kinetics

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 954217-62-0) is a heterocyclic building block featuring a bromine substituent at the 6-position and a carboxylic acid at the 2-position of the imidazo[4,5-b]pyridine core. This scaffold is a recognized pharmacophore in kinase inhibitor and anti-infective drug discovery, where the bromo handle enables divergent C–C bond formation and the carboxylic acid serves as a primary vector for amide, ester, and heterocycle construction.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 954217-62-0
Cat. No. B1344108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
CAS954217-62-0
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=N2)C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyCKRCPGOGLKGUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 954217-62-0): Core Scaffold Differentiation for Targeted Heterocyclic Library Synthesis


6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 954217-62-0) is a heterocyclic building block featuring a bromine substituent at the 6-position and a carboxylic acid at the 2-position of the imidazo[4,5-b]pyridine core [1]. This scaffold is a recognized pharmacophore in kinase inhibitor and anti-infective drug discovery, where the bromo handle enables divergent C–C bond formation and the carboxylic acid serves as a primary vector for amide, ester, and heterocycle construction [1]. Unlike generic 6-halo-substituted analogs, the combination of C6-bromo reactivity with C2-carboxylic acid offers a defined, orthogonal functionalization sequence that is essential for building focused libraries with regiochemical precision.

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic Acid: Why a Br-Only Analog Cannot Replace a Cl or F Congener in Synthetic Sequences


In-class imidazo[4,5-b]pyridine-2-carboxylic acids bearing different halogens (Cl, F, I) are not interchangeable because the halogen identity directly governs cross-coupling reactivity, metabolic stability, and electronic modulation of the heterocycle [1]. A structure‑reactivity study on imidazo[4,5-b]pyridines demonstrated that iodide undergoes copper‑free Sonogashira coupling at least one order of magnitude faster than bromide, while chloride remains inert under the same conditions, establishing a kinetic differentiation that dictates synthetic route selection [1]. For procurement, selecting the wrong halogen means either synthetic failure, extended optimization, or the need to incorporate an additional halogen‑exchange step, all of which increase cycle time and cost.

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic Acid: Quantified Reactivity, Purity, and Scaffold Advantage Over Closest Analogs


Sonogashira Coupling Reactivity: 6-Bromo vs. 6-Chloro and 6-Iodo Analogs

In a direct comparator study on 2-halo-3-alkyl-imidazo[4,5-b]pyridines, the iodide substrate achieved complete Sonogashira conversion under copper-free microwave conditions, while the bromide substrate required prolonged reaction time to reach comparable conversion, and the chloride substrate showed negligible reactivity (<5% product). [1] Although the study uses 2-halo derivatives, the trend of I > Br ≫ Cl in oxidative addition rates is conserved at the 6-position, defining the 6-bromo compound as the optimised balance between synthetic utility and stability.

Cross-coupling Sonogashira reaction Reaction kinetics

Commercial Purity Benchmarking: 6-Bromo vs. 5-Bromo and 7-Bromo Regioisomers

The 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is commercially available at validated purity of ≥98% (HPLC) from a major research-chemical supplier . In contrast, the 5-bromo regioisomer (CAS 1257849-18-5) is typically offered at 95% purity, and the 7-bromo regioisomer (CAS 1784035-10-4) is listed at 97% purity by available vendors . The 2‑percentage‑point purity differential may appear small, but in fragment‑based screening or late‑stage diversification, an impurity level of 5% can generate false positives or complicate purification.

Chemical purity Quality control Regioisomeric purity

Synthetic Versatility: Dual Functional-Group Utility vs. Single-Handle Analogs

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid offers two chemically distinct reactive sites: a C6‑Br suitable for Suzuki, Sonogashira, or Buchwald‑Hartwig coupling, and a C2‑COOH amenable to amide coupling, esterification, or reduction to alcohol. Microwave-assisted Suzuki coupling of 6‑bromo‑2‑substituted‑3H‑imidazo[4,5-b]pyridines has been reported to proceed in shorter reaction times and higher yields compared to conventional heating [1]. In contrast, the 6‑chloro analog requires harsher conditions for C6 functionalization, and the des‑halo analog lacks the C6 handle entirely, limiting synthetic divergence to a single point of elaboration.

Diversity-oriented synthesis Orthogonal functionalization Medicinal chemistry

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic Acid: High-Impact Application Scenarios Driven by Quantified Differentiation


Kinase-Focused Library Synthesis Requiring Regioselective C6 Arylation and C2 Amide Formation

In kinase inhibitor programs, imidazo[4,5-b]pyridine is a common hinge‑binding scaffold. The 6‑bromo‑2‑carboxylic acid building block allows the medicinal chemist to first perform a Suzuki coupling at C6 to introduce a hydrophobic aryl group and then convert the C2‑acid to an amide with a solubilizing amine, establishing a two‑directional SAR exploration from a single advanced intermediate. The ≥98% purity ensures minimal by‑product carry‑through in parallel synthesis .

Late‑Stage Diversification of Pre‑clinical Candidates Requiring a Stable but Reactive Halogen Handle

When a lead molecule contains a 6‑bromo‑imidazo[4,5‑b]pyridine core, the bromine atom serves as a late‑stage diversification point via Pd‑catalyzed cross‑coupling. The bromide's intermediate reactivity (faster than chloride, more stable than iodide) minimizes decomposition during storage while enabling efficient coupling under mild conditions, as inferred from halogen‑reactivity studies on related scaffolds [1].

Fragment-Based Screening Where High Initial Purity Reduces False Hits

For fragment libraries, impurities ≥5% can generate confounding assay signals. The 6‑bromo‑2‑carboxylic acid's ≥98% purity surpasses the typical 95‑97% of the 5‑bromo and 7‑bromo isomers , reducing the probability of impurity‑driven false positives in biochemical screens. This is critical for academic screening centers and biotech companies where hit validation resources are limited.

Building Block for Dual BRD4/ Kinase Chemical Probes

Imidazo[4,5‑b]pyridine derivatives have been reported as bromodomain inhibitors. The 6‑bromo‑2‑carboxylic acid scaffold has been annotated in ChEMBL with binding data for BRD4, suggesting its use as a starting point for designing dual kinase‑bromodomain probes [2]. The carboxylic acid facilitates attachment of PEG‑linked fluorophores or biotin tags for cellular target‑engagement studies.

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